

discovery and history of 2-(4-Chlorophenyl)-3'-iodoacetophenone

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-3'-iodoacetophenone

CAS No.: 898784-07-1

Cat. No.: B1613240

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An In-depth Technical Guide to **2-(4-Chlorophenyl)-3'-iodoacetophenone**

Abstract

This technical guide provides a comprehensive overview of **2-(4-chlorophenyl)-3'-iodoacetophenone**, a halogenated aromatic ketone. Given the limited direct literature on this specific isomer, this document synthesizes information from related compounds and established principles of organic chemistry to offer insights into its discovery, synthesis, characterization, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and utility of novel acetophenone derivatives.

A Note on the History and Discovery

The history of **2-(4-chlorophenyl)-3'-iodoacetophenone** is not extensively documented in publicly available literature, suggesting it is a relatively novel compound likely synthesized for specific research purposes rather than being a widely used commodity chemical. The development of such a molecule can be contextualized within the broader history of

acetophenone and its derivatives. Acetophenone, the simplest aromatic ketone, has been a cornerstone in organic synthesis and has found applications ranging from being a fragrance ingredient to a precursor in the pharmaceutical and resin industries.[1][2][3]

The introduction of halogen substituents onto the acetophenone scaffold has been a common strategy in medicinal chemistry and materials science to modulate the electronic, steric, and lipophilic properties of molecules. Halogenated acetophenones are known to be valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4][5] The specific combination of a 4-chlorophenyl group at the alpha position and a 3-iodo substituent on the acetophenone ring in **2-(4-chlorophenyl)-3'-iodoacetophenone** suggests a targeted design for applications where these specific functionalities are advantageous, such as in cross-coupling reactions or as a building block for bioactive compounds.

Proposed Synthesis and Methodology

The synthesis of **2-(4-chlorophenyl)-3'-iodoacetophenone** can be approached through several established synthetic strategies for the formation of α -aryl ketones. A plausible and efficient method would be the palladium-catalyzed α -arylation of 3'-iodoacetophenone with 4-chlorophenylboronic acid. This approach, a variation of the Suzuki-Miyaura coupling, is a powerful tool for forming carbon-carbon bonds.[6][7][8][9]

An alternative approach could involve the Friedel-Crafts acylation of iodobenzene, followed by subsequent functionalization. However, controlling the regioselectivity of the initial acylation can be challenging.[10][11][12][13][14]

Below is a detailed, step-by-step protocol for the proposed palladium-catalyzed α -arylation.

Experimental Protocol: Palladium-Catalyzed α -Arylation

This protocol describes the synthesis of **2-(4-chlorophenyl)-3'-iodoacetophenone** from 3'-iodoacetophenone and 4-chlorophenylboronic acid.

Materials:

- 3'-Iodoacetophenone

- 4-Chlorophenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene (anhydrous)
- Water (deionized)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate (anhydrous)
- Argon or Nitrogen gas

Procedure:

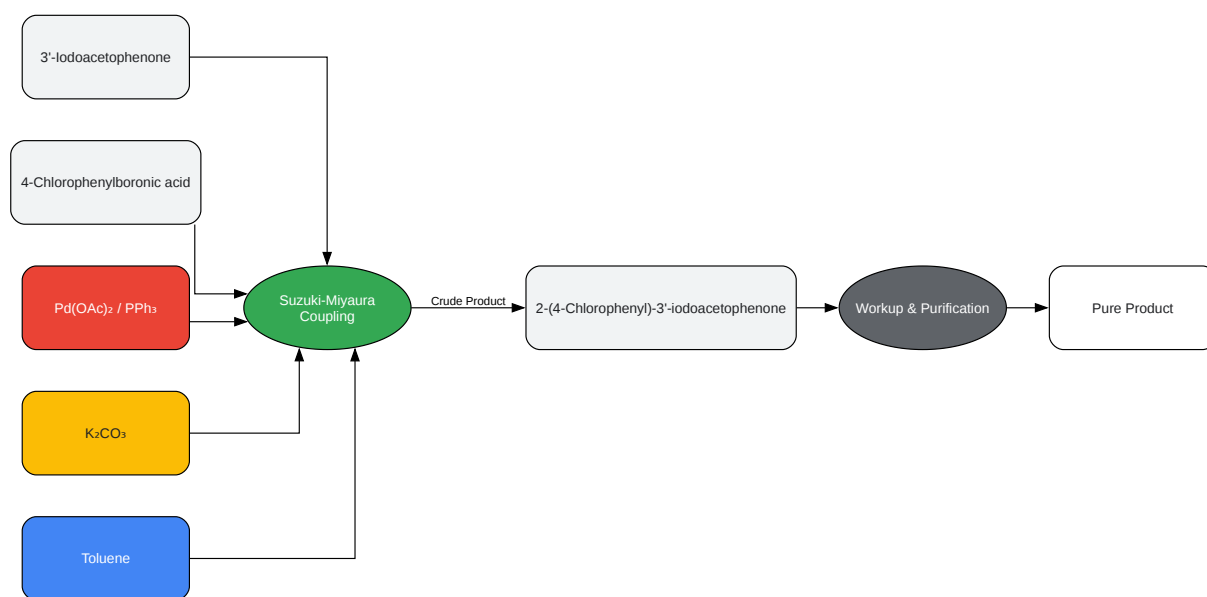
- **Reaction Setup:** To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3'-iodoacetophenone (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- **Catalyst Addition:** In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of anhydrous toluene. Add this catalyst solution to the reaction flask.
- **Solvent Addition and Degassing:** Add anhydrous toluene to the reaction flask to achieve a suitable concentration (e.g., 0.1 M with respect to 3'-iodoacetophenone). Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.
- **Reaction:** Heat the reaction mixture to reflux (approximately 110 °C) and maintain it under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford **2-(4-chlorophenyl)-3'-iodoacetophenone**.

Causality Behind Experimental Choices:

- **Palladium Catalyst:** Palladium catalysts are highly effective for cross-coupling reactions due to their ability to cycle between different oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.^[7]
- **Ligand (Triphenylphosphine):** The phosphine ligand stabilizes the palladium center and modulates its reactivity, which is crucial for an efficient catalytic cycle.
- **Base (Potassium Carbonate):** The base is required to activate the boronic acid for the transmetalation step.
- **Anhydrous and Inert Conditions:** The reaction is sensitive to oxygen and moisture, which can deactivate the catalyst. Therefore, using anhydrous solvents and maintaining an inert atmosphere is critical for good yields.

Synthesis Workflow Diagram



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Caption: Proposed synthesis of **2-(4-Chlorophenyl)-3'-iodoacetophenone** via Suzuki-Miyaura coupling.

Physicochemical and Spectroscopic Characterization

While experimental data for **2-(4-chlorophenyl)-3'-iodoacetophenone** is not readily available, its physicochemical and spectroscopic properties can be predicted based on its structure and data from similar compounds.

Property	Predicted Value	Source/Rationale
CAS Number	898784-07-1	MilliporeSigma Product Page
Molecular Formula	C ₁₄ H ₁₀ ClIO	Based on structure
Molecular Weight	356.59 g/mol	MilliporeSigma Product Page
Appearance	Likely a pale yellow to off-white solid	Based on similar acetophenone derivatives
¹ H NMR	Aromatic protons (7-8 ppm), Methylene protons (~4.3 ppm)	Predicted chemical shifts for the aromatic and methylene protons
¹³ C NMR	Carbonyl carbon (~195 ppm), Aromatic carbons (120-140 ppm), Methylene carbon (~45 ppm)	Predicted chemical shifts for the carbonyl, aromatic, and methylene carbons
IR (cm ⁻¹)	~1685 (C=O stretch), ~3050 (Aromatic C-H stretch), ~1580 (C=C stretch), ~830 (C-Cl stretch), ~530 (C-I stretch)	Characteristic infrared absorption frequencies for the functional groups
Mass Spec (m/z)	356 [M ⁺], 358 [M+2 ⁺]	Expected molecular ion peaks with isotopic pattern for Cl

Potential Applications and Research Directions

The unique structural features of **2-(4-chlorophenyl)-3'-iodoacetophenone** suggest its potential utility in several areas of chemical research and development.

- **Pharmaceutical Synthesis:** As a substituted acetophenone, this compound can serve as a versatile building block for the synthesis of more complex molecules with potential biological activity.^{[4][15]} The presence of the iodo group makes it particularly amenable to further

functionalization via cross-coupling reactions like Suzuki, Sonogashira, or Heck couplings, allowing for the construction of diverse molecular scaffolds for drug discovery.[16][17][18][19]

- **Agrochemical Research:** The chlorophenyl moiety is a common feature in many herbicides and pesticides.[20] Therefore, derivatives of this compound could be explored for their potential as new agrochemicals.
- **Materials Science:** Aromatic ketones are used in the development of polymers and other materials.[21][22] The heavy iodine atom in this molecule could impart interesting photophysical properties, making it a candidate for use in photosensitizers or organic electronic materials.
- **Enzyme Inhibition:** α -Haloacetophenones are known to be reactive towards nucleophilic residues in enzyme active sites, leading to their potential as enzyme inhibitors.[23] The reactivity of the methylene group adjacent to the carbonyl could be exploited in the design of targeted covalent inhibitors.

Safety and Handling

While specific toxicity data for **2-(4-chlorophenyl)-3'-iodoacetophenone** is not available, it should be handled with the care appropriate for a research chemical. Based on the properties of related compounds, the following precautions are recommended:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a cool, dry, and well-ventilated area away from incompatible substances.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations.

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